Cas no 1807228-71-2 (3-Chloromethyl-2-cyano-5-nitrobenzoic acid)

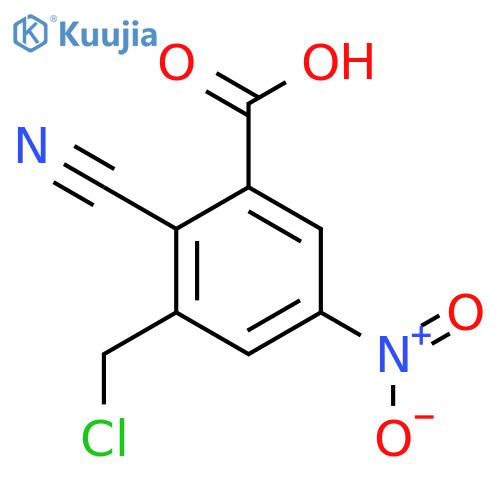

1807228-71-2 structure

商品名:3-Chloromethyl-2-cyano-5-nitrobenzoic acid

CAS番号:1807228-71-2

MF:C9H5ClN2O4

メガワット:240.600001096725

CID:4792127

3-Chloromethyl-2-cyano-5-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Chloromethyl-2-cyano-5-nitrobenzoic acid

-

- インチ: 1S/C9H5ClN2O4/c10-3-5-1-6(12(15)16)2-7(9(13)14)8(5)4-11/h1-2H,3H2,(H,13,14)

- InChIKey: BTDRAJODUVAFMF-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C=C(C(=O)O)C=1C#N)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 345

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 107

3-Chloromethyl-2-cyano-5-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013012588-250mg |

3-Chloromethyl-2-cyano-5-nitrobenzoic acid |

1807228-71-2 | 97% | 250mg |

499.20 USD | 2021-05-31 | |

| Alichem | A013012588-1g |

3-Chloromethyl-2-cyano-5-nitrobenzoic acid |

1807228-71-2 | 97% | 1g |

1,564.50 USD | 2021-05-31 | |

| Alichem | A013012588-500mg |

3-Chloromethyl-2-cyano-5-nitrobenzoic acid |

1807228-71-2 | 97% | 500mg |

855.75 USD | 2021-05-31 |

3-Chloromethyl-2-cyano-5-nitrobenzoic acid 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

1807228-71-2 (3-Chloromethyl-2-cyano-5-nitrobenzoic acid) 関連製品

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量